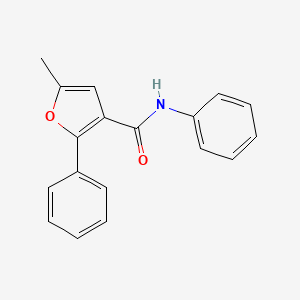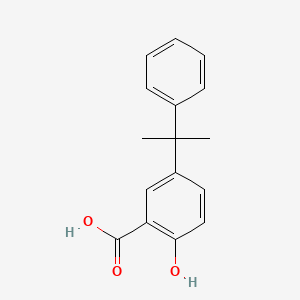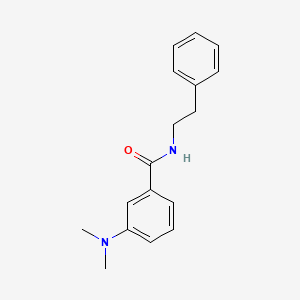![molecular formula C13H11ClFNO2 B5589753 3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5589753.png)
3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds similar to "3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone" involves complex chemical processes. For instance, Kitagawa et al. (2003) developed a synthesis method for related compounds, showcasing the complexity and innovation required in synthesizing such molecules (Kitagawa et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone" has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal detailed insights into the molecular geometry, electron distribution, and potential reactive sites of the molecules (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
Research on compounds with similar structures has shown a range of chemical reactions, highlighting their reactivity and potential applications. For example, Cummings et al. (1988) describe the photochemistry of functionalized furyl chromones, which are structurally related, demonstrating the potential for photoactivation and the generation of highly fluorescent products (Cummings et al., 1988).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
3-Chloro-1-phenyl-1-propanol, a related compound, serves as a chiral intermediate in synthesizing antidepressant drugs. A study demonstrated the use of various microbial reductases, particularly the yeast reductase YOL151W, for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity. This process showcased the compound's potential in creating chiral alcohols, essential for pharmaceutical applications (Choi et al., 2010).
Synthetic Methodologies
Another study explored the synthesis of trihalo-4-methoxy-4-[2-furyl]-3-buten-2-ones, employing trihaloacylation of dimethoxy acetals derived from 2-acetylfuran. This method highlights an approach to obtaining fluorinated and chlorinated 1,3-dielectrophiles, showcasing the versatility in synthesizing complex molecules involving furyl and halogenated components (Flores et al., 2002).
Fungicidal Activity
3-Phenyl-1-(2-furyl)propenone derivatives, including similar structural motifs, have been synthesized and evaluated for their fungicidal activities. These compounds displayed significant activity against various fungi, indicating their potential for agricultural applications (Sung et al., 1994).
Nonlinear Optical Properties
A study on chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, reported their crystal structure geometry, optoelectronic, and charge transport properties. These compounds exhibit promising nonlinear optical (NLO) activities, suggesting their applicability in semiconductor devices and organic electronics (Shkir et al., 2019).
Solvatochromism and Crystallochromism
The study of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, including analogs of the target compound, provided insights into molecular interactions in various solvent environments. These interactions significantly influence the compound's optical properties, making them relevant for material science and photophysical studies (El-Sayed et al., 2003).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDSWKQHNZUESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-fluorophenyl)amino]-1-(furan-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)
![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)


![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5589744.png)
![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B5589763.png)
